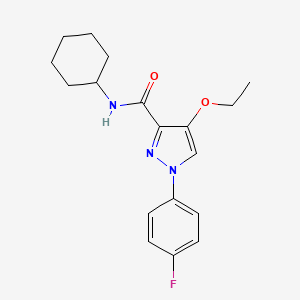

N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-2-24-16-12-22(15-10-8-13(19)9-11-15)21-17(16)18(23)20-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXRMDGKCQFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2CCCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

Cyclohexylation and Ethoxylation: The cyclohexyl group is introduced through an alkylation reaction, while the ethoxy group can be added via an etherification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Bioisosteric Replacements : Z899051432 replaces the ethoxy group with a thiazole ring, which may alter electronic properties but retains the 4-fluorophenyl motif critical for receptor interactions.

Psychoactive Analogues : The NPS compound 5,3-AB-CHMFUPPYCA shares the 4-fluorophenyl-pyrazole-carboxamide scaffold but includes a cyclohexylmethyl group, suggesting structural flexibility in modulating CNS activity.

Enzymatic Inhibition: Compound 15 demonstrates that pyrazole-carboxamides can achieve nanomolar inhibition of kinases like PLK1, highlighting the scaffold’s versatility in drug design.

Biological Activity

N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by a unique combination of functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Cyclohexyl group : A six-membered saturated ring that enhances lipophilicity.

- Ethoxy group : Contributes to solubility and bioavailability.

- 4-Fluorophenyl moiety : Enhances binding affinity and metabolic stability due to the electron-withdrawing nature of fluorine.

This combination of structural features is believed to influence the compound's pharmacological properties, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator . The presence of the fluorophenyl group is particularly significant as it may enhance interactions with biological targets through hydrophobic interactions or hydrogen bonding .

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Tamoxifen) | 10.38 | MCF-7 |

| 1,2,4-Oxadiazole Derivative | 0.48 | MCF-7 |

Anti-inflammatory and Analgesic Properties

The compound has been explored for its anti-inflammatory effects, potentially acting through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Pyrazole derivatives are known for their analgesic properties, which could be attributed to their ability to modulate pain pathways in the central nervous system .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Antiviral Efficacy : Some pyrazolo[3,4-d] pyrimidine derivatives have shown antiviral activity against herpes simplex virus type 1 (HSV-1). Although this compound has not been directly studied for antiviral properties, its structural similarities suggest potential efficacy in this area .

- Enzyme Inhibition : Research into related compounds indicates that modifications in the pyrazole structure can lead to significant changes in enzyme inhibition profiles. This suggests that this compound may also exhibit similar enzyme modulation capabilities .

Q & A

Basic: What are the key structural features of N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide that influence its reactivity and biological activity?

Answer:

The compound’s reactivity and bioactivity are governed by three substituents:

- 4-Fluorophenyl group at position 1: Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .

- Ethoxy group at position 4: Modulates electronic effects via electron donation, potentially stabilizing intermediates during synthesis .

- Cyclohexyl carboxamide at position 3: Introduces steric bulk and hydrogen-bonding capacity, critical for target binding specificity .

Crystallographic studies of analogous pyrazoles reveal planar conformations, suggesting rigidity that may limit off-target interactions .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A multi-step synthesis is typical:

Cyclocondensation : React 4-fluorophenylhydrazine with a β-keto ester (e.g., ethyl 4-ethoxyacetoacetate) to form the pyrazole core .

Carboxamide formation : Treat the intermediate with cyclohexyl isocyanate under basic conditions (e.g., K₂CO₃/DMF) .

Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Key challenges include optimizing reaction temperatures (80–100°C) to avoid side products like regioisomeric pyrazoles .

Advanced: How can researchers address the low aqueous solubility of this compound in in vitro assays?

Answer:

Strategies to improve solubility include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dissolution without cytotoxicity .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or carboxamide positions to increase hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability in cellular assays .

Validate solubility enhancements via HPLC-UV (λ = 254 nm) and dynamic light scattering (DLS) for nanoformulations .

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of pyrazole-3-carboxamide derivatives?

Answer:

SAR studies require:

- Systematic substitution : Replace the cyclohexyl group with smaller (e.g., cyclopentyl) or polar (e.g., piperidinyl) moieties to assess steric/electronic effects .

- Bioisosteric replacement : Swap the 4-fluorophenyl group with 4-chlorophenyl or 4-methoxyphenyl to evaluate halogen vs. electron-donor effects .

- Crystallographic analysis : Resolve ligand-protein co-crystal structures (e.g., using X-ray diffraction) to identify key binding interactions .

Activity data should be normalized to LogP and polar surface area (TPSA) to distinguish steric vs. solubility-driven trends .

Advanced: How can contradictory results in the biological activity of this compound across different assays be resolved?

Answer:

Address discrepancies via:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) .

- Purity validation : Confirm compound integrity (>95%) using LC-MS and ¹H-NMR, as impurities (e.g., regioisomers) can skew activity .

- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to directly measure binding affinity, bypassing cellular variability .

Statistical analysis (e.g., ANOVA with post-hoc tests) should differentiate biological noise from true mechanistic differences .

Advanced: What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

Answer:

- ¹H/¹³C NMR : Assign signals for the pyrazole core (δ 6.5–8.0 ppm for aromatic protons) and cyclohexyl group (δ 1.0–2.5 ppm) .

- HRMS : Confirm molecular weight (C₁₉H₂₂FN₃O₂; [M+H]+ = 352.173) and detect isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in analogs) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to inform solubility modifications .

- HPLC-PDA : Monitor reaction progress using a C18 column (MeCN/H₂O, 70:30) with UV detection at 270 nm .

Advanced: How can computational methods enhance the design of this compound analogs?

Answer:

- Molecular docking : Screen analogs against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to predict binding poses .

- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ, molar refractivity) with bioactivity to prioritize synthetic targets .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess dynamic interactions (e.g., hydrophobic packing with cyclohexyl) .

Validate predictions with SPR or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Advanced: What are the limitations of current toxicity profiling methods for this compound, and how can they be mitigated?

Answer:

- Metabolic instability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation (e.g., ethoxy group demethylation) .

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to assess kinase inhibition promiscuity .

- In vitro-in vivo discordance : Cross-validate toxicity in 3D spheroid models or zebrafish embryos to better predict human outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.